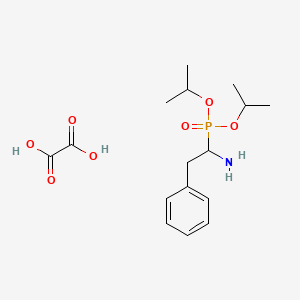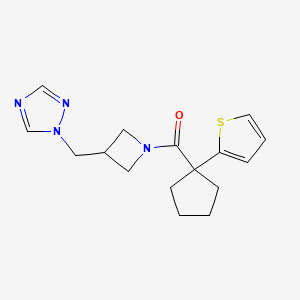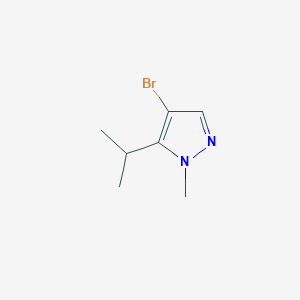![molecular formula C13H13Cl2N3O2 B2785452 N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide CAS No. 1375874-18-2](/img/structure/B2785452.png)
N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide, also known as DCMF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMF is a member of the amide family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide is not fully understood. However, studies have shown that N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide exerts its effects by modulating various signaling pathways in cells. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has also been found to activate the caspase pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide exhibits potent antioxidant activity and can protect cells against oxidative stress-induced damage. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide is also stable and can be stored for long periods without degradation. However, N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has some limitations as a research tool. It has limited solubility in water, which can make it difficult to administer in vivo. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another direction is to explore the use of N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide as a research tool for studying various signaling pathways in cells. Additionally, further research is needed to fully understand the mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide and to optimize its effectiveness in various applications.
Conclusion
In conclusion, N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has been found to exhibit potent anticancer and neuroprotective activity, as well as antioxidant and anti-inflammatory activity. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide is a promising research tool that can be easily synthesized in large quantities with high purity. Further research is needed to fully understand the mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide and to optimize its effectiveness in various applications.
Méthodes De Synthèse
N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dichlorobenzonitrile with 2-amino-2-methyl-1-propanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide. This method has been found to produce high yields of N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide with excellent purity and is suitable for large-scale production.
Applications De Recherche Scientifique
N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide is in cancer research. Studies have shown that N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Another potential application of N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide is in the treatment of neurological disorders. Studies have shown that N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide exhibits neuroprotective effects against oxidative stress-induced neuronal damage. N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide has also been found to enhance cognitive function and memory retention in animal models.
Propriétés
IUPAC Name |
2-acetamido-N-[cyano-(2,3-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-7(17-8(2)19)13(20)18-11(6-16)9-4-3-5-10(14)12(9)15/h3-5,7,11H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRHHEHWJLXQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2785369.png)



![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2785377.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2785378.png)


![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2785382.png)
![Methyl 3-[(2-{[2-(methoxycarbonyl)-3-thienyl]oxy}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2785383.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2785386.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)
![5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2785390.png)